环丁烷丙二酰过氧化物

描述

Cyclobutane malonyl peroxide is a useful research compound. Its molecular formula is C6H6O4 and its molecular weight is 142.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclobutane malonyl peroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutane malonyl peroxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环丁烷丙二酰过氧化物:科学研究应用的全面分析

烯烃的双加氧和氧胺化: 环丁烷丙二酰过氧化物可用于烯烃的双加氧过程,该过程将两个氧原子引入底物中,可能形成二醇。 类似地,它可以帮助进行氧胺化,向烯烃中添加一个氧原子和一个胺基 .

氧化性C–O偶联反应: 该化合物在各种底物(如芳烃、烯醇醚、1,3-二羰基化合物和杂环化合物)的氧化性碳-氧偶联反应中得到应用。 这些反应对于合成复杂分子至关重要 .

亚砜合成: 在亚砜的合成中,环丁烷丙二酰过氧化物可以作为氧化剂,将亚磺酰基引入有机底物中,亚磺酰基是有机化学中重要的官能团 .

自由基化学: 该化合物可以在自由基化学中发挥作用,在受控条件下帮助生成自由基。 然后,这些自由基可以用于各种合成应用,展示了该化合物在现代有机合成中的多功能性 .

有机合成中的替代方案: 研究表明,环丁烷丙二酰过氧化物可能提供有机合成中的替代途径,克服与自由基反应相关的传统挑战 .

作用机制

Target of Action

Cyclobutane malonyl peroxide primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in organic chemistry as they are often used as building blocks to create more complex molecules .

Mode of Action

Cyclobutane malonyl peroxide interacts with its targets through a process known as dioxygenation . This process involves the addition of oxygen atoms to the alkene, resulting in the formation of diols or heterocyclic compounds . The reaction of alkenes with cyclobutane malonyl peroxide in the presence of water leads to the formation of syn-1,2-diols . This reaction is followed by hydrolysis, which breaks down the compound into simpler substances .

Biochemical Pathways

The primary biochemical pathway affected by cyclobutane malonyl peroxide is the oxidative C–O coupling with arenes, enol ethers, 1,3-dicarbonyl, and N-heterocyclic compounds . This pathway involves the sequential decarboxylative condensation of five molecules of malonyl-coenzyme A . The end products of this pathway include diols and heterocyclic compounds .

Result of Action

The molecular and cellular effects of cyclobutane malonyl peroxide’s action primarily involve the formation of diols or heterocyclic compounds through the dioxygenation of alkenes . These compounds can have various biological activities and can serve as precursors for the synthesis of more complex molecules . In addition, one of the isomers of cyclobutane malonyl peroxide has shown excellent in vitro anti-cancer activity towards various cancer cell lines .

Action Environment

The action, efficacy, and stability of cyclobutane malonyl peroxide can be influenced by various environmental factors. For instance, the presence of water is necessary for the dioxygenation of alkenes . Additionally, the reaction medium can also affect the yield and selectivity of the reaction . More research is needed to fully understand how different environmental factors influence the action of cyclobutane malonyl peroxide.

生化分析

Biochemical Properties

Cyclobutane malonyl peroxide plays a significant role in biochemical reactions, particularly in oxidative processes. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with peroxidase enzymes, which catalyze the decomposition of peroxides. Cyclobutane malonyl peroxide can act as a substrate for these enzymes, leading to the formation of reactive oxygen species (ROS). These ROS can further interact with other biomolecules, leading to oxidative modifications. Additionally, cyclobutane malonyl peroxide can interact with proteins containing thiol groups, leading to the formation of disulfide bonds and subsequent changes in protein structure and function .

Cellular Effects

Cyclobutane malonyl peroxide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of cyclobutane malonyl peroxide can lead to the activation of oxidative stress pathways, resulting in the upregulation of antioxidant genes. This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as ATP and NADPH .

Molecular Mechanism

The molecular mechanism of action of cyclobutane malonyl peroxide involves its interaction with biomolecules at the molecular level. Cyclobutane malonyl peroxide can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of enzymes involved in fatty acid synthesis by binding to their active sites. Additionally, cyclobutane malonyl peroxide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, resulting in changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclobutane malonyl peroxide can change over time. The stability of this compound is a critical factor, as it can degrade over time, leading to a decrease in its activity. Studies have shown that cyclobutane malonyl peroxide can undergo hydrolysis, resulting in the formation of malonic acid and other degradation products. These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to cyclobutane malonyl peroxide in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress, resulting in cellular damage and dysfunction .

Dosage Effects in Animal Models

The effects of cyclobutane malonyl peroxide vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress, leading to the activation of protective antioxidant pathways. At high doses, cyclobutane malonyl peroxide can cause significant oxidative damage, leading to cell death and tissue injury. Threshold effects have been observed, where a specific dosage range results in a switch from protective to harmful effects. Toxic or adverse effects at high doses include liver and kidney damage, as well as impaired immune function .

Metabolic Pathways

Cyclobutane malonyl peroxide is involved in various metabolic pathways, including those related to oxidative stress and fatty acid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, leading to changes in the levels of key metabolites. Cyclobutane malonyl peroxide can also affect metabolic flux by altering the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis. These changes can result in altered energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, cyclobutane malonyl peroxide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, cyclobutane malonyl peroxide can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum. This localization can influence its activity and function, as different cellular compartments have distinct biochemical environments .

Subcellular Localization

The subcellular localization of cyclobutane malonyl peroxide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, cyclobutane malonyl peroxide can be targeted to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Additionally, its localization to the endoplasmic reticulum can influence protein folding and secretion processes .

生物活性

Cyclobutane malonyl peroxide (CBMP) is a compound of significant interest due to its diverse biological activities and potential applications in organic synthesis. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Overview of Cyclobutane Malonyl Peroxide

Cyclobutane malonyl peroxide is a cyclic diacyl peroxide that has been studied for its reactivity and potential as a reagent in organic chemistry. Its structure allows it to participate in various biochemical reactions, particularly those involving oxidative processes.

Target Interactions

CBMP primarily targets alkenes through a process known as dioxygenation. This interaction leads to the formation of diols or heterocyclic compounds, significantly impacting cellular metabolism and signaling pathways.

Biochemical Pathways

The compound is involved in oxidative C–O coupling reactions with various substrates, including arenes and enol ethers. This mechanism is crucial for the generation of reactive oxygen species (ROS), which play a role in cellular signaling and oxidative stress responses.

Cellular Effects

CBMP has demonstrated various effects on cellular functions:

- Oxidative Stress Modulation : It induces oxidative stress pathways, leading to the upregulation of antioxidant genes. This effect can be dose-dependent, with low doses activating protective pathways while high doses may cause cellular damage.

- Metabolic Alterations : The compound influences key metabolic enzymes, affecting levels of metabolites such as ATP and NADPH. It interacts with enzymes involved in fatty acid metabolism, potentially altering energy production.

Case Studies

-

Oxidation Reactions

A study examined the use of CBMP in the oxidation of alkyl ketene dimers, highlighting its role as a nucleophile in complex organic reactions. The results indicated that CBMP could effectively react with various substrates under controlled conditions . -

Toxicity and Dosage Effects

In animal models, low doses of CBMP were shown to induce mild oxidative stress, while high doses resulted in significant tissue injury and organ damage, particularly affecting liver and kidney functions. This biphasic response underscores the importance of dosage in therapeutic applications.

| Property | Description |

|---|---|

| Chemical Structure | Cyclic diacyl peroxide |

| Primary Action | Dioxygenation of alkenes |

| Key Interactions | Reacts with peroxidase enzymes; generates ROS |

| Metabolic Pathways Involved | Fatty acid metabolism, oxidative stress responses |

Temporal Effects in Laboratory Settings

The stability of CBMP is critical for its biological activity. Laboratory studies have shown that it can degrade over time through hydrolysis, leading to the formation of malonic acid and other products that may exhibit different biological effects compared to the parent compound.

属性

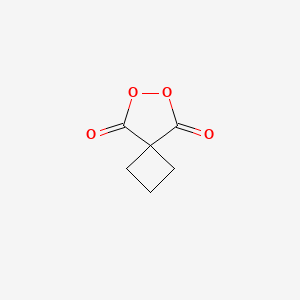

IUPAC Name |

6,7-dioxaspiro[3.4]octane-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-4-6(2-1-3-6)5(8)10-9-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQQTMMSCSSKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(=O)OOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。